isopropyl 4-(1H-imidazole-1-carboxyloyloxy)piperidine-1-carboxylate
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Overview
Description
Isopropyl 4-(1H-imidazole-1-carboxyloyloxy)piperidine-1-carboxylate is a synthetic compound that features a unique combination of an imidazole ring and a piperidine ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both imidazole and piperidine moieties in its structure allows it to participate in a variety of chemical reactions and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 4-(1H-imidazole-1-carboxyloyloxy)piperidine-1-carboxylate typically involves the reaction of 1H-imidazole-1-carboxylic acid with piperidine-1-carboxylic acid, followed by esterification with isopropanol. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Isopropyl 4-(1H-imidazole-1-carboxyloyloxy)piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Corresponding alcohols.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Isopropyl 4-(1H-imidazole-1-carboxyloyloxy)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of isopropyl 4-(1H-imidazole-1-carboxyloyloxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential ligand for metalloenzymes. Additionally, the piperidine ring can interact with various receptors, modulating their activity. These interactions can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Isopropyl 4-(1H-imidazole-1-carboxyloyloxy)piperidine-1-carboxylate: Unique due to the combination of imidazole and piperidine rings.
Benzyl 1H-imidazole-1-carboxylate: Similar structure but with a benzyl group instead of an isopropyl group.
4-(1H-imidazol-1-yl)phenol: Contains an imidazole ring but lacks the piperidine moiety.
Uniqueness
This compound is unique due to its dual functionality, allowing it to participate in a wider range of chemical reactions and interactions compared to similar compounds. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
1206969-55-2 |
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Molecular Formula |
C13H19N3O4 |
Molecular Weight |
281.31 g/mol |
IUPAC Name |
propan-2-yl 4-(imidazole-1-carbonyloxy)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H19N3O4/c1-10(2)19-12(17)15-6-3-11(4-7-15)20-13(18)16-8-5-14-9-16/h5,8-11H,3-4,6-7H2,1-2H3 |
InChI Key |
CCVURSQOPPATDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)N1CCC(CC1)OC(=O)N2C=CN=C2 |
Origin of Product |
United States |
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